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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key oral small molecule inhibitors,
deucravacitinib and tofacitinib, in the context of preclinical psoriasis models. The information is
intended to offer researchers and drug development professionals a comprehensive overview
of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Kinase
Inhibitors

Deucravacitinib and tofacitinib both target the Janus kinase (JAK) signaling pathway, a critical
mediator of cytokine signaling in autoimmune diseases like psoriasis. However, their selectivity
and mechanism of action differ significantly.

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2
(TYK2).[1][2][3] It uniquely binds to the regulatory (pseudokinase) domain of TYK2, locking the
enzyme in an inactive state.[3] This allosteric inhibition confers high selectivity for TYK2 over
other JAK family members (JAK1, JAK2, and JAKS3), thereby primarily blocking the signaling of
interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), key cytokines in the pathogenesis
of psoriasis.[1][2]

Tofacitinib, on the other hand, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, with
some activity against JAK2.[4][5] It functions by competitively inhibiting the ATP-binding site in
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the catalytic domain of these kinases.[3] This broader spectrum of inhibition affects the
signaling of a wider range of cytokines, which can be both beneficial for efficacy and a potential
source of off-target effects.

Signaling Pathways

The differential selectivity of deucravacitinib and tofacitinib translates to distinct effects on
downstream signaling pathways.
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Preclinical Efficacy in Imiquimod-Induced Psoriasis
Model

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool to
evaluate the efficacy of potential psoriasis therapies. While direct head-to-head preclinical
studies are limited, data from separate studies using this model provide insights into the
comparative efficacy of deucravacitinib and tofacitinib.

Deucravacitinib

In an IMQ-induced psoriasis mouse model, deucravacitinib (30 mg/kg) administered in
combination with shikonin demonstrated a significant improvement in psoriasis symptoms
compared to a vehicle control group.[6] By day 7, there were notable reductions in psoriatic

lesions and immune dysregulation.[6]
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. . Deucravacitinib (30 mg/kg) .
Efficacy Endpoint . . Vehicle Control
+ Shikonin (10 mg/kg)

p-STAT3 Expression Reduced High
Ki67 Expression Reduced High
Capillary Proliferation Inhibited High
Immune Cell Infiltration Reduced High

Data extracted from a study on combination therapy; effects of deucravacitinib monotherapy
were also significant but presented in the context of the combination.[6]

Tofacitinib

Tofacitinib has also shown efficacy in the IMQ-induced psoriasis model. In one study, tofacitinib
treatment significantly inhibited spontaneous scratching, a symptom associated with psoriatic
itch.[7]

Efficacy Endpoint Tofacitinib Vehicle Control

Spontaneous Scratching Significantly inhibited High

This study focused on the antipruritic effects of tofacitinib.[7]

Impact on Key Psoriatic Cytokines

The therapeutic effects of both drugs are linked to their ability to modulate the cytokine milieu in
the psoriatic microenvironment.

Deucravacitinib

In the IMQ-induced model, deucravacitinib treatment led to a decrease in several pro-
inflammatory cytokines in the skin.
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. Deucravacitinib (30 mg/kg) .
Cytokine . . Vehicle Control
+ Shikonin (10 mg/kg)

IL-12p70 Decreased Upregulated
TNF-a Decreased Upregulated
IL-1B Decreased Upregulated
IL-6 Decreased Upregulated
IL-17A Decreased Upregulated

Data from a combination therapy study; deucravacitinib monotherapy also showed reductions
in these cytokines.[8]

Tofacitinib

Tofacitinib treatment in the IMQ model also resulted in the downregulation of key psoriatic
cytokines.

Cytokine (MRNA

Expression) Tofacitinib Vehicle Control
IL-22 Significantly decreased Increased
IL-23 Significantly decreased Increased
IL-31 Significantly decreased Increased

This study measured mRNA expression of itch-related cytokines.[7][9] In another study,
tofacitinib was shown to partially suppress IL-17A, IL-22, and IL-23.

Experimental Protocols: Imiquimod-Induced
Psoriasis Mouse Model

A typical experimental workflow for evaluating compounds in the IMQ-induced psoriasis model
is as follows:
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IMQ-Induced Psoriasis Model Workflow

Detailed Protocol:

Animal Model: Typically, C57BL/6 or BALB/c mice are used.

« Induction of Psoriasis: A daily topical application of a 5% imiquimod cream (e.g., Aldara) is
administered to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][8]

o Treatment Administration: Deucravacitinib, tofacitinib, or a vehicle control is administered,
often orally via gavage, starting either prophylactically (before or at the time of IMQ
application) or therapeutically (after the onset of psoriatic symptoms).

o Efficacy Assessment:

o Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified
Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and

thickness.
o Ear Thickness: Ear swelling is measured daily using a caliper.

o Histology: At the end of the study, skin biopsies are taken for histological analysis to
assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

o Cytokine Analysis: Skin or serum samples are collected to measure the levels of key
cytokines (e.g., IL-17, IL-23, TNF-a) using methods like ELISA, multiplex assays, or
gPCR.

o Flow Cytometry: Immune cell populations in the skin, spleen, and peripheral blood can be
analyzed by flow cytometry.[8]

Conclusion
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Deucravacitinib and tofacitinib represent two distinct approaches to targeting the JAK-STAT
pathway in psoriasis. Deucravacitinib's high selectivity for TYK2 offers a more targeted
inhibition of the IL-23/IL-17 axis, a key driver of psoriasis pathology. Tofacitinib, with its broader
JAK inhibition, impacts a wider array of cytokine signaling pathways. Preclinical data from
imiquimod-induced psoriasis models demonstrate the efficacy of both compounds in reducing
inflammation and modulating key psoriatic cytokines. The choice between these inhibitors in a
research or therapeutic context will depend on the desired balance between broad-spectrum
immunosuppression and targeted pathway inhibition. Further head-to-head preclinical studies
would be valuable to provide a more direct comparison of their efficacy and safety profiles in
psoriasis models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in
homeostatic and inflammatory pathways [frontiersin.org]

e 2. m.youtube.com [m.youtube.com]
e 3. m.youtube.com [m.youtube.com]

o 4. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis
by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]

e 5. Frontiers | From Bed to Bench and Back: TNF-q, IL-23/IL-17A, and JAK-Dependent
Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]

o 6. researchgate.net [researchgate.net]

e 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis |
Acta Dermato-Venereologica [medicaljournalssweden.se]

o 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced
psoriasis in mice - PMC [pmc.ncbi.nim.nih.gov]

e 9. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis -
PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1575638?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1437512/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1437512/full
https://m.youtube.com/watch?v=bmTPkWaex38
https://m.youtube.com/watch?v=91Xjb8ykfVw
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.672515/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.672515/full
https://www.researchgate.net/publication/381439189_Deucravacitinib_and_shikonin_combination_therapy_ameliorates_imiquimod-induced_psoriasis_in_mice
https://medicaljournalssweden.se/actadv/article/view/3117
https://medicaljournalssweden.se/actadv/article/view/3117
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11179549/
https://pubmed.ncbi.nlm.nih.gov/30460374/
https://pubmed.ncbi.nlm.nih.gov/30460374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

¢ To cite this document: BenchChem. [Deucravacitinib and Tofacitinib in Psoriasis Models: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575638#deucravacitinib-versus-tofacitinib-in-
psoriasis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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